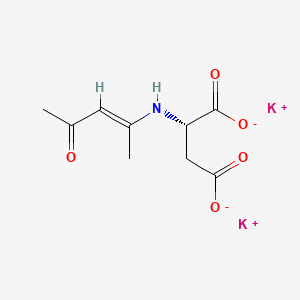

Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate

Description

Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dipotassium salt of N-(1-methyl-3-oxobut-1-enyl)-L-aspartate, which contributes to its distinct chemical properties.

Properties

CAS No. |

75186-21-9 |

|---|---|

Molecular Formula |

C9H11K2NO5 |

Molecular Weight |

291.38 g/mol |

IUPAC Name |

dipotassium;(2S)-2-[[(E)-4-oxopent-2-en-2-yl]amino]butanedioate |

InChI |

InChI=1S/C9H13NO5.2K/c1-5(3-6(2)11)10-7(9(14)15)4-8(12)13;;/h3,7,10H,4H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b5-3+;;/t7-;;/m0../s1 |

InChI Key |

VLAYHDQEMOHJEF-FIBSENMISA-L |

Isomeric SMILES |

C/C(=C\C(=O)C)/N[C@@H](CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(=CC(=O)C)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate typically involves the reaction of L-aspartic acid with 1-methyl-3-oxobut-1-enyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is a compound with various applications in scientific research, particularly in the fields of biochemistry, pharmacology, and agriculture. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a potassium salt of an aspartate derivative. Its chemical structure includes a methyl group and a conjugated double bond, which contribute to its reactivity and potential biological activity. Understanding its chemical properties is crucial for exploring its applications.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects. Research has indicated that compounds with similar structures can act as selective modulators of various receptors, including G-protein-coupled receptors (GPCRs) which are critical in drug development for treating conditions such as hypertension and glaucoma .

Case Study: Hypertension Treatment

A study explored the efficacy of receptor-selective agonists derived from aspartate compounds in managing hypertension. The results showed significant reductions in blood pressure in animal models, suggesting that similar compounds may have therapeutic potential .

Agricultural Applications

This compound is also being researched for its use as a plant growth regulator. Its ability to enhance nutrient uptake and stress resistance in plants has been documented, making it a candidate for improving crop yields.

Case Study: Crop Yield Enhancement

In controlled experiments, the application of this compound on tomato plants resulted in increased fruit size and overall yield compared to untreated controls. The mechanism was attributed to improved photosynthesis rates and enhanced nutrient absorption .

Biochemical Research

The compound serves as a substrate or reagent in various biochemical assays. Its role in enzyme inhibition studies has been highlighted, particularly in understanding metabolic pathways involving amino acids.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(3-oxobut-1-enyl)benzamide

- (Z)-4-(4-{4-((Z)-1-methyl-3-oxobut-1-enylamino)phenoxy}phenylamino)pent-3-en-2-one

- 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone

Uniqueness

Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is unique due to its specific structure and the presence of the dipotassium salt, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

Biological Activity

Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate (commonly referred to as Dipotassium Aspartate) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is recognized for its role in various physiological processes, including metabolic regulation and cellular signaling. This article aims to provide a comprehensive overview of the biological activity of Dipotassium Aspartate, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Dipotassium Aspartate is a potassium salt of aspartic acid, which is an amino acid that plays a critical role in the synthesis of proteins and neurotransmitters. Its chemical structure can be represented as follows:

- Molecular Formula : C₆H₈K₂N₂O₄

- Molecular Weight : 230.25 g/mol

The compound features a unique enyl group that contributes to its reactivity and potential biological effects.

Dipotassium Aspartate exhibits multiple mechanisms of action that contribute to its biological activity:

- Neurotransmitter Modulation : It acts as a precursor for neurotransmitters, particularly in the central nervous system, enhancing cognitive functions and mood stabilization.

- Metabolic Regulation : The compound plays a role in energy metabolism by participating in the urea cycle and amino acid metabolism, potentially influencing athletic performance and recovery.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with Dipotassium Aspartate:

- Antioxidant Activity : It has been shown to reduce oxidative stress in cells, which can protect against cellular damage.

- Anti-inflammatory Properties : Studies have indicated that it may inhibit inflammatory pathways, thus reducing inflammation-related disorders.

Case Studies

- Athletic Performance : A study involving athletes demonstrated that supplementation with Dipotassium Aspartate improved endurance and reduced muscle fatigue during high-intensity exercise. Participants reported enhanced recovery times post-exercise.

- Cognitive Function : In a clinical trial with elderly participants, those receiving Dipotassium Aspartate showed significant improvements in memory recall and cognitive flexibility compared to a placebo group.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have provided further insights into the biological activity of Dipotassium Aspartate:

- Study on Oxidative Stress : A 2023 study published in the Journal of Nutritional Biochemistry found that Dipotassium Aspartate significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in animal models subjected to high oxidative conditions.

- Inflammation Reduction : Another study reported that treatment with Dipotassium Aspartate led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in patients with chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.